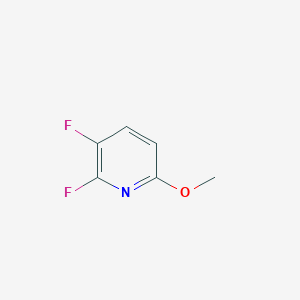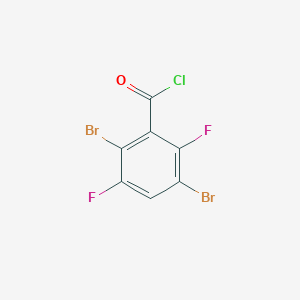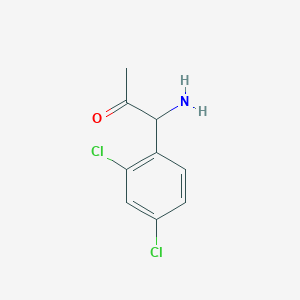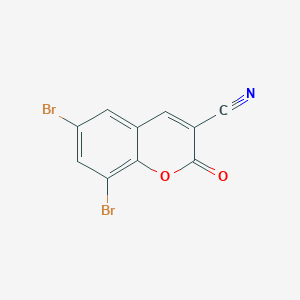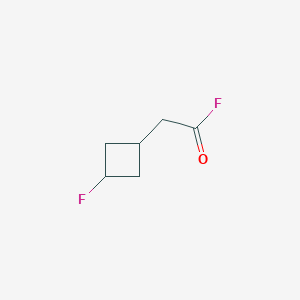
2-(3-Fluorocyclobutyl)acetyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorocyclobutyl)acetyl fluoride is an organic compound with the molecular formula C6H8F2O. This compound is characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an acetyl fluoride group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorocyclobutyl)acetyl fluoride can be achieved through several methods. One common approach involves the fluorination of cyclobutyl derivatives. For instance, the electrochemical fluorination process can be employed, where a cyclobutyl precursor is subjected to electrochemical conditions in the presence of a fluorine source . This method allows for selective fluorination under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes. These processes typically utilize anhydrous hydrogen fluoride (AHF) as the fluorine source and nickel electrodes to achieve high yields of the desired product . The scalability and efficiency of this method make it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorocyclobutyl)acetyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The acetyl fluoride group can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorine atom under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutyl derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids are the major products.
Reduction Reactions: Alcohols are the primary products.
Applications De Recherche Scientifique
2-(3-Fluorocyclobutyl)acetyl fluoride has several applications in scientific research:
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorocyclobutyl)acetyl fluoride involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chlorocyclobutyl)acetyl chloride
- 2-(3-Bromocyclobutyl)acetyl bromide
- 2-(3-Iodocyclobutyl)acetyl iodide
Uniqueness
Compared to its halogenated analogs, 2-(3-Fluorocyclobutyl)acetyl fluoride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .
Propriétés
Formule moléculaire |
C6H8F2O |
|---|---|
Poids moléculaire |
134.12 g/mol |
Nom IUPAC |
2-(3-fluorocyclobutyl)acetyl fluoride |
InChI |
InChI=1S/C6H8F2O/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2 |
Clé InChI |
IIZGMQXJLMAFRH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1F)CC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


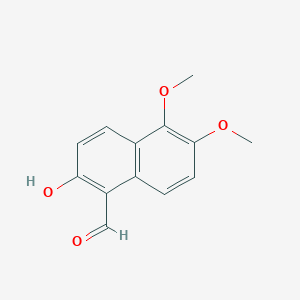
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)

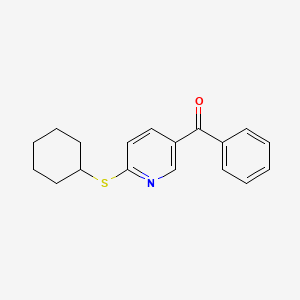

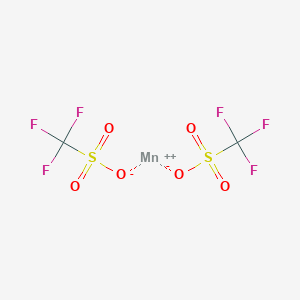
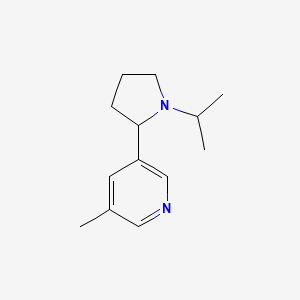
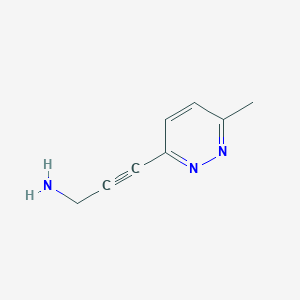
![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
![tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate](/img/structure/B13024599.png)
